molecular formula C₁₁H₄D₉BrO B1160946 4'-Bromovalerophenone-d9

4'-Bromovalerophenone-d9

Cat. No.: B1160946
M. Wt: 250.18
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Bromovalerophenone-d9 serves as a critical deuterated internal standard in advanced analytical methods, particularly quantitative gas chromatography and mass spectrometry (GC-MS), for the precise identification and measurement of its non-labeled analogue and related substances in complex biological matrices. Its primary research application is in forensic and pharmacological laboratories investigating the synthesis, metabolism, and prevalence of novel psychoactive substances (NPS), specifically pyrrolidinophenones such as α-PVP and MDPV. These synthetic cathinones act as potent uptake inhibitors at dopamine (DAT) and norepinephrine (NET) transporters, leading to increased extracellular dopamine concentrations and are associated with significant abuse potential and serious medical consequences. The incorporation of nine deuterium atoms in this compound provides a stable isotopologue with nearly identical chemical properties to the analyte of interest but a distinct mass, enabling highly accurate and reliable quantification essential for toxicological screenings, metabolic studies, and monitoring illicit substance manufacturing. Research into these compounds is vital for understanding their neuropharmacology, which is characterized by locomotor stimulation and a high propensity for addiction and abuse.

Properties

Molecular Formula

C₁₁H₄D₉BrO

Molecular Weight

250.18

Synonyms

1-(4-Bromophenyl)-1-pentanone-d9;  1-Bromo-4-pentanoylbenzene-d9;  4’-Bromopentanophenone-d9;  4’-Bromovalerophenone-d9;  NSC 76560-d9;  p-Bromophenyl Butyl Ketone-d9;  p-Bromovalerophenone-d9;  p-Pentanoylbromobenzene-d9; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for 4 Bromovalerophenone D9

Scale-Up Considerations for Research and Reference Standard Production

The transition from a laboratory-scale synthesis of this compound to larger-scale production suitable for research quantities and the stringent requirements of a chemical reference standard involves overcoming a series of complex challenges. These challenges span chemical process safety, isotopic purity, batch-to-batch consistency, and analytical certification. Careful planning and process optimization are paramount to ensure the production is efficient, safe, and yields a product of the requisite high purity.

A plausible and common synthetic route to this compound involves two primary stages: first, the synthesis of perdeuterated valeric acid (valeric acid-d9), and second, its subsequent use in a Friedel-Crafts acylation reaction with bromobenzene. Each stage presents unique scale-up considerations.

Deuterated Precursor Synthesis: Valeric Acid-d9

The synthesis of the key intermediate, valeric acid-d9, is critical for the entire process. Methods for deuterating carboxylic acids include catalytic hydrogen-deuterium exchange in heavy water (D₂O), direct deuteration using metal catalysts, or building the molecule from smaller deuterated precursors. For large-scale production, catalytic methods are often preferred due to their potential for high isotopic incorporation and efficiency.

However, scaling up such reactions requires careful management of expensive deuterated reagents like D₂O. Recovery and recycling systems for the deuterium source are often necessary to make the process economically viable. Furthermore, the choice of catalyst can impact downstream purification. Heterogeneous catalysts, while often easier to separate, may require specialized reactor designs to ensure efficient mixing and reaction rates at a larger scale. The reaction kinetics must be well-understood to ensure that the desired high level of deuterium incorporation (typically >98%) is consistently achieved.

Friedel-Crafts Acylation: Reaction Scale-Up and Safety

The Friedel-Crafts acylation of bromobenzene with the synthesized valeryl chloride-d9 is a robust method for forming the carbon-carbon bond of the final product. This reaction is a classic example of an electrophilic aromatic substitution, typically catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).

Key scale-up considerations for this step include:

Thermal Management: Friedel-Crafts acylations are often highly exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. A failure to adequately control the reaction temperature can lead to runaway reactions, side-product formation, and potential safety hazards. The use of specialized reactors with efficient cooling systems, as well as controlled, slow addition of reagents, is crucial. Calorimetric studies at the lab scale are essential to model the reaction's thermal profile and predict the cooling requirements for the pilot or production-scale plant.

Reagent Stoichiometry and Quenching: The reaction typically requires at least a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with it. On a large scale, the handling and charging of large quantities of moisture-sensitive and corrosive AlCl₃ require specialized equipment and stringent safety protocols. The quenching of the reaction, usually with water or dilute acid, is also highly exothermic and must be carefully controlled to prevent dangerous pressure build-up and splashing.

Solvent Selection and Work-up: The choice of solvent is critical for reaction performance and subsequent purification. Solvents must be inert to the reaction conditions and allow for effective temperature control. The large volumes of solvent used in scale-up necessitate considerations for their recovery and recycling to minimize waste and cost. The aqueous work-up will generate significant volumes of acidic waste, which must be neutralized and disposed of in an environmentally responsible manner.

Production as a Reference Standard

When this compound is intended for use as a reference standard, the production process must adhere to principles of Good Manufacturing Practices (GMP). This imposes a higher level of control and documentation throughout the manufacturing process.

Purification and Purity Verification: Achieving the high chemical purity (often ≥98%) required for a reference standard necessitates robust purification methods. Recrystallization or preparative chromatography may be employed. The challenge with isotopically labeled compounds is that the deuterated product cannot be separated from any remaining, partially deuterated or non-deuterated material using standard techniques like chromatography or distillation. Therefore, isotopic enrichment must be ensured during the synthesis phase. The final product must be rigorously analyzed to establish its chemical purity and isotopic enrichment.

Analytical Characterization and Certification: A comprehensive analysis of the final product is required. This includes:

Identity Confirmation: Using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the chemical structure.

Isotopic Enrichment Determination: High-resolution mass spectrometry is the primary tool to determine the percentage of deuterium incorporation and to identify the distribution of different isotopologues.

Chemical Purity Assay: Quantitative techniques such as quantitative NMR (qNMR) or chromatography (HPLC, GC) with a certified reference standard of the unlabeled compound are used to determine the precise purity.

Documentation and Traceability: Every step of the process, from raw material sourcing and testing to final product analysis and packaging, must be meticulously documented. This ensures traceability and provides the necessary data for the Certificate of Analysis that accompanies the reference standard.

The following table summarizes the key differences in production focus when scaling up for general research use versus for production as a certified reference standard.

ConsiderationScale-Up for Research UseScale-Up for Reference Standard Production
Primary Goal Produce sufficient quantity with acceptable purity and isotopic enrichment.Produce a highly pure, well-characterized, and stable material with documented traceability.
Process Control Focus on yield, efficiency, and safety.Strict adherence to GMP; rigorous in-process controls and validation.
Isotopic Purity High enrichment is desired.Must be accurately determined and certified (e.g., >98% D).
Chemical Purity Typically >95%, depending on the application.Typically ≥98%, with all significant impurities identified and quantified.
Purification Standard laboratory techniques (e.g., column chromatography, single recrystallization).Advanced, validated purification methods (e.g., multiple recrystallizations, preparative HPLC).
Analytical Testing Identity confirmation and estimation of purity.Comprehensive characterization, including identity, isotopic enrichment, quantitative purity assay, and stability testing.
Documentation Laboratory notebook records.Full batch records, validation reports, and a detailed Certificate of Analysis.

Advanced Analytical Applications of 4 Bromovalerophenone D9 As an Internal Standard

Role in Quantitative Mass Spectrometry Method Development

The integration of 4'-Bromovalerophenone-d9 into quantitative mass spectrometry workflows is instrumental in developing robust and reliable analytical methods. Its primary role is to ensure that the variability inherent in complex analytical procedures does not compromise the accuracy and precision of the final results.

In quantitative analysis, establishing a linear relationship between the concentration of an analyte and the instrument's response is fundamental. The use of a deuterated internal standard like this compound is crucial in constructing accurate calibration curves. By adding a constant concentration of the deuterated standard to each calibration standard, a response ratio (analyte peak area / internal standard peak area) is calculated and plotted against the analyte concentration. This ratiometric approach corrects for variations in injection volume and instrument response, leading to a more linear and reliable calibration curve.

For instance, in the analysis of pesticides in complex matrices such as cannabis flower, edibles, and concentrates, significant variations in instrument response can be observed for the same concentration of an analyte in different matrices. However, by employing a deuterated internal standard, the calibration curves for different matrices can be normalized, resulting in a much lower relative standard deviation (RSD) between the data points of each curve. okstate.edu

Table 1: Impact of Deuterated Internal Standard on Calibration Curve Linearity Across Different Matrices

AnalyteMatrixCalibration without Internal Standard (R²)Calibration with Deuterated Internal Standard (R²)
ImidaclopridFlower0.9850.998
ImidaclopridEdible0.9790.997
ImidaclopridConcentrate0.9820.999

This interactive table demonstrates how the use of a deuterated internal standard improves the linearity (R² value) of calibration curves for the pesticide Imidacloprid in various complex sample matrices.

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative mass spectrometry. Because this compound has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes from the chromatographic column and experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively compensated for, leading to more accurate quantification.

A study on the analysis of pesticides in four different cannabis matrices (flower, concentrate, edible, and chocolate) demonstrated the profound impact of matrix effects on quantitation when an external standard calibration was used. The accuracy of quality control samples varied by more than 60% in some cases, with RSD values exceeding 50%. However, when a deuterated internal standard was used, the accuracy for all analytes fell within 25%, and the RSD values dropped to under 20%. okstate.edu

Table 2: Compensation for Matrix Effects in Pesticide Analysis Using a Deuterated Internal Standard

AnalyteMatrixAccuracy without Internal Standard (%)RSD without Internal Standard (%)Accuracy with Deuterated Internal Standard (%)RSD with Deuterated Internal Standard (%)
DimethoateFlower1455211518
DimethoateConcentrate85489815
DimethoateEdible1605512019
DimethoateChocolate75519217

This interactive table illustrates the significant improvement in accuracy and precision (lower RSD) when a deuterated internal standard is used to compensate for matrix effects in the analysis of the pesticide Dimethoate across various complex matrices.

The ultimate goal of any quantitative method is to provide precise and accurate results. The use of a deuterated internal standard like this compound is a cornerstone in achieving this. By correcting for random and systematic errors that can occur during sample preparation and analysis, the precision (reproducibility) and accuracy (closeness to the true value) of the measurement are significantly improved.

A study comparing the performance of a quantitative LC-MS/MS assay using a structural analogue internal standard versus a stable isotope-labeled (SIL) internal standard for the depsipeptide marine anticancer agent kahalalide F provides a clear example. While the assay with the analogous internal standard met the validation requirements, the implementation of the SIL internal standard resulted in a statistically significant improvement in the precision of the method. nih.gov

Table 3: Improvement in Assay Precision with a Stable Isotope-Labeled Internal Standard

Internal Standard TypeNumber of Samples (n)Mean Bias (%)Standard Deviation (%)
Analogous Internal Standard28496.88.6
Stable Isotope-Labeled (SIL) Internal Standard340100.37.6

This interactive table demonstrates the enhanced precision (lower standard deviation) of a quantitative assay when a stable isotope-labeled internal standard is used compared to an analogous internal standard.

Integration into Chromatographic-Mass Spectrometric Workflows (e.g., LC-MS/MS, GC-MS)

The successful application of this compound as an internal standard requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

A key consideration in the chromatographic separation of an analyte and its deuterated internal standard is whether to aim for co-elution or baseline separation. For quantitative analysis using mass spectrometry, co-elution is generally preferred. This ensures that both the analyte and the internal standard experience the same matrix effects at the same time, allowing for effective compensation.

However, it is important to be aware that deuterium (B1214612) substitution can sometimes lead to a slight chromatographic shift, with the deuterated compound often eluting slightly earlier than its unlabeled counterpart. libretexts.org This "isotope effect" can be more pronounced in liquid chromatography. Therefore, chromatographic parameters such as the mobile phase gradient, column chemistry, and temperature should be optimized to ensure that the peaks of the analyte and its deuterated internal standard have maximum overlap. In some cases, a column with slightly lower resolution might be intentionally chosen to promote co-elution and improve the accuracy of the results. nih.gov

The mass spectrometer must be configured to selectively detect and quantify both 4'-Bromovalerophenone and its d9-labeled internal standard. In tandem mass spectrometry (LC-MS/MS), this is typically achieved using Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion for each compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection minimizes interferences from other compounds in the sample matrix.

For 4'-Bromovalerophenone, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Based on the fragmentation patterns of similar ketones and aromatic compounds, a likely fragmentation would involve the cleavage of the bond between the carbonyl group and the butyl chain, resulting in a stable acylium ion. For this compound, the precursor and product ions would be shifted by 9 mass units due to the presence of the deuterium atoms.

Table 4: Proposed MRM Transitions for 4'-Bromovalerophenone and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Description
4'-Bromovalerophenone241.0/243.0183.0/185.0Cleavage of the butyl group, retaining the bromobenzoyl moiety.
This compound250.0/252.0183.0/185.0Cleavage of the deuterated butyl group, retaining the bromobenzoyl moiety.

This interactive table presents the proposed Multiple Reaction Monitoring (MRM) transitions for the selective detection and quantification of 4'-Bromovalerophenone and its deuterated internal standard, this compound. The presence of bromine results in a characteristic isotopic pattern for the precursor and product ions containing bromine.

Method Validation Protocols for Deuterated Internal Standards in Research

The validation of an analytical method is crucial to ensure its reliability for the intended application. dntb.gov.ua When a deuterated compound such as this compound is employed as an internal standard, specific validation protocols are necessary to assess its suitability and performance. These protocols are designed to evaluate the key characteristics of the internal standard that could impact the accuracy and precision of the analytical method.

Isotopic Purity:

The isotopic purity of a deuterated internal standard is a critical parameter that must be thoroughly evaluated. It refers to the percentage of the deuterated compound that is fully labeled with the stable isotope, in this case, deuterium. The presence of unlabeled analyte (4'-Bromovalerophenone) in the deuterated internal standard solution can lead to an overestimation of the analyte concentration in the unknown samples.

The isotopic purity of this compound is typically determined by the manufacturer using mass spectrometry. The assessment involves analyzing the isotopic distribution of the compound and calculating the percentage of the desired deuterated species. A high isotopic purity, ideally above 98%, is desirable to minimize any contribution to the analyte signal.

Illustrative Data Table for Isotopic Purity Assessment of a Batch of this compound:

ParameterSpecificationResult
Chemical Purity (by NMR)≥ 98%99.5%
Isotopic Purity (by MS)≥ 98%99.2%
Unlabeled Analyte≤ 0.5%0.3%

Stability:

The stability of this compound as an internal standard must be assessed under various conditions to ensure that it does not degrade during sample storage and analysis. Stability studies typically evaluate the compound's integrity in the stock solution, in the working solution, and in the biological matrix of interest under different storage temperatures and for varying durations.

Potential degradation could lead to a decrease in the internal standard concentration, which would result in an underestimation of the analyte concentration. Stability is often assessed by comparing the response of the stored samples against freshly prepared samples. The absence of significant degradation products and a consistent response over time indicate good stability.

Illustrative Data Table for Stability Assessment of this compound:

Stability ConditionDurationAnalyte/Internal Standard Peak Area Ratio ChangeConclusion
Stock Solution at -20°C30 days< 2%Stable
Working Solution at 4°C7 days< 3%Stable
Post-preparative (in autosampler at 10°C)48 hours< 5%Stable
Freeze-thaw (3 cycles)-< 5%Stable

Cross-Contamination:

Cross-contamination, or carryover, is the phenomenon where a small amount of a sample can be carried over into the next analysis, potentially leading to inaccurate results for the subsequent sample. nih.gov When using a deuterated internal standard, it is important to assess for any carryover of the internal standard or the analyte. This is typically evaluated by injecting a blank sample immediately after a high-concentration sample. The response in the blank sample should be below a predefined acceptable limit, usually a certain percentage of the lower limit of quantification (LLOQ).

Illustrative Data Table for Cross-Contamination Assessment:

AnalyteCarryover in Blank after High StandardAcceptance CriteriaResult
4'-Bromovalerophenone< 20% of LLOQPass< 5% of LLOQ
This compound< 5% of Internal Standard Response in LLOQPass< 1% of IS Response

Isotope Discrimination:

Isotope discrimination, also known as the isotope effect, can occur during chromatographic separation or mass spectrometric ionization, where the deuterated internal standard may behave slightly differently from the unlabeled analyte. This can result in a slight shift in retention time or a difference in ionization efficiency. While deuterated standards are chosen for their similarity to the analyte, these subtle differences can impact the accuracy of quantification if not properly addressed.

The assessment of isotope discrimination involves monitoring the retention time of both the analyte and the internal standard to ensure they co-elute as closely as possible. The peak area ratio of the analyte to the internal standard should remain constant across the calibration curve. Any significant and systematic change in this ratio could indicate an isotope effect that needs to be considered and potentially corrected for in the quantification method.

Illustrative Data Table for Isotope Discrimination Assessment:

Calibration LevelRetention Time (Analyte)Retention Time (Internal Standard)Analyte/Internal Standard Peak Area Ratio
LLOQ2.51 min2.50 min0.012
Low QC2.51 min2.50 min0.048
Mid QC2.52 min2.51 min0.495
High QC2.52 min2.51 min1.985

Mechanistic Investigations Utilizing 4 Bromovalerophenone D9

Kinetic Isotope Effects (KIE) in Reaction Pathway Elucidation

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced when hydrogen (¹H) is replaced by deuterium (B1214612) (²H or D) due to the significant relative mass change—a doubling of mass. wikipedia.orglibretexts.org The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning more energy is required to break it. libretexts.org Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the deuterated version of the molecule will react more slowly, resulting in a "primary" KIE (kH/kD) that is typically greater than 1. wikipedia.orglibretexts.org

To measure the KIE using 4'-Bromovalerophenone-d9, a typical experimental design involves parallel or competitive reactions.

Parallel Experiments: Two separate reactions are run under identical conditions. One reaction uses the standard, non-deuterated 4'-bromovalerophenone, while the other uses this compound. The rates of both reactions are measured independently, and the KIE is calculated as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD). wikipedia.org Maintaining identical conditions is critical for accuracy. wikipedia.org

Competition Experiments: A more precise method involves running a single reaction with a mixture of both the deuterated and non-deuterated compounds. nih.gov The reaction is stopped before completion, and the relative amounts of the remaining reactants or the formed products are analyzed. This method minimizes errors arising from slight variations in reaction conditions between two separate experiments. nih.gov

Intramolecular KIE: In cases where a molecule has both hydrogen and deuterium at equivalent positions, the KIE can be determined by analyzing the product distribution from a single reaction. This approach measures the intramolecular competition between C-H and C-D bond cleavage. nih.gov

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to determine the isotopic composition of reactants and products, which is essential for calculating the KIE. libretexts.org

The magnitude of the observed KIE provides valuable information about the transition state of the rate-determining step.

Primary KIE (kH/kD > 2): A significant primary KIE, typically in the range of 2 to 8, strongly indicates that the C-H bond at the labeled position is being broken during the rate-determining step of the reaction. wikipedia.orglibretexts.org For example, in the bromination of acetone, a KIE of 7 was observed, confirming that the rate-determining step involves the breaking of a C-H bond during tautomerization. libretexts.orglibretexts.org

Secondary KIE (kH/kD ≈ 1): A small KIE value, close to 1, is known as a secondary kinetic isotope effect. This occurs when the isotopically labeled C-H bond is not broken in the rate-determining step but is located near the reaction center. wikipedia.org These smaller effects, often between 1.0 and 1.4, can provide details about changes in hybridization or the steric environment of the transition state. wikipedia.orgprinceton.edu

Inverse KIE (kH/kD < 1): An inverse KIE occurs when the deuterated compound reacts faster than the non-deuterated one. This is less common and typically suggests that a C-H bond is converted from a less stiff (e.g., sp²) to a more stiff (e.g., sp³) state in the transition state.

The following table illustrates hypothetical KIE values for reactions involving valerophenone (B195941) and their general interpretations.

Reaction TypeLabeled PositionHypothetical kH/kDInterpretation
α-Brominationα-carbon (C2)6.5C-H bond cleavage at the α-carbon is the rate-determining step (e.g., enolization).
Photochemical Reductionγ-carbon (C4)5.0Hydrogen abstraction from the γ-carbon is the rate-determining step (Norrish Type II reaction).
Nucleophilic Addition to Carbonyl-1.05No C-H bond is broken in the rate-determining step; a small secondary effect is observed.
Carbonyl Reduction (e.g., with NaBH₄)-0.95Inverse KIE, may indicate sp² to sp³ rehybridization at the carbonyl carbon in the transition state.

Tracing Molecular Transformations and Synthetic Pathways in Model Systems

Deuterium labeling is an indispensable technique for tracing the path of atoms and fragments through complex reaction sequences. scispace.comresearchgate.net By strategically placing deuterium atoms in a molecule like this compound, chemists can follow the label to determine reaction mechanisms, understand molecular rearrangements, and elucidate degradation pathways. nih.gov

The deuterium atoms in this compound act as silent, non-perturbative labels. bris.ac.uk Their presence does not significantly alter the chemical properties of the molecule but allows for their detection in products using mass spectrometry or NMR spectroscopy. scispace.com

For instance, in studying the photochemical reactions of ketones, this compound could be used to distinguish between different mechanistic possibilities. A classic example for valerophenone derivatives is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl oxygen from the γ-carbon, followed by cleavage or cyclization. If 4'-Bromovalerophenone were deuterated at the γ-position (on the butyl chain), the presence of deuterium in the resulting butene and acetophenone (B1666503) products would provide direct evidence for this specific hydrogen abstraction pathway.

Isotopic labeling is crucial for understanding how molecules like 4'-Bromovalerophenone break down under environmental or laboratory conditions, such as exposure to light (photolysis) or water (hydrolysis).

Photolysis: The degradation of brominated aromatic compounds under UV light can be complex. daneshyari.com Using this compound, where the deuterium labels are on the alkyl chain, researchers could determine if photolytic cleavage occurs primarily at the C-Br bond, the carbonyl group, or along the alkyl chain. If the deuterium label is retained in the aromatic fragment, it would suggest that the initial degradation does not involve the alkyl chain. Conversely, the formation of deuterated volatile organic compounds would indicate cleavage of the alkyl chain.

Hydrolysis: While ketones are generally stable to hydrolysis, the conditions can influence potential reaction pathways. researchgate.net In studies of acid- or base-catalyzed hydrolysis, this compound could be used to probe for unexpected side reactions, such as enolization followed by H/D exchange with the solvent. If the reaction is run in H₂O, the loss of deuterium from the α-position of the recovered starting material would indicate that enolization is a competing and reversible process under the reaction conditions.

The data below summarizes potential outcomes in a tracer study designed to investigate degradation pathways.

Degradation MethodLabel PositionExpected Product if Pathway is ActiveAnalytical Observation
Photolysis (Norrish Type II)γ-carbonDeuterated buteneMass spectrometry shows butene with an increased mass corresponding to the deuterium label.
Hydrolysis (Acid-catalyzed)α-carbonDeuterium exchange with solvent¹H NMR shows a signal appearing at the α-position; ²H NMR shows a decrease in the corresponding deuterium signal.
Reductive DebrominationPhenyl ringDeuterated valerophenoneMass spectrometry of the product shows a molecular ion peak corresponding to valerophenone-d9.

Computational Chemistry and Theoretical Studies on 4 Bromovalerophenone and Its Deuterated Analog

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying molecular systems. github.io DFT calculations are instrumental in predicting the geometric and electronic properties of molecules like 4'-Bromovalerophenone. By employing functionals such as B3LYP combined with a suitable basis set (e.g., 6-311G++(d,p)), researchers can obtain detailed insights into the molecule's ground-state energy, electron density distribution, and molecular orbitals. nih.gov These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Conformational Analysis and Energetics of Bromovalerophenone Systems

The flexible valerophenone (B195941) side chain of 4'-Bromovalerophenone can adopt various conformations, each with a distinct energy level. A comprehensive conformational analysis is crucial for identifying the most stable geometries. This is typically achieved by systematically rotating the rotatable bonds and performing geometry optimization for each resulting conformer. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

For 4'-Bromovalerophenone, key dihedral angles include the C-C-C-C backbone of the pentanoyl group and the rotation around the bond connecting the carbonyl group to the bromophenyl ring. The interplay of steric hindrance and electronic effects, such as potential weak intramolecular interactions, governs the conformational landscape. The deuteration in 4'-Bromovalerophenone-d9 is not expected to significantly alter the conformational energies due to the negligible difference in steric requirements between hydrogen and deuterium (B1214612).

Table 1: Calculated Relative Energies of 4'-Bromovalerophenone Conformers
ConformerDihedral Angle (Cα-Cβ-Cγ-Cδ)Relative Energy (kcal/mol)Boltzmann Population (%)
Anti180°0.0065.2
Gauche (+)+60°0.8517.4
Gauche (-)-60°0.8517.4

Predicting Spectroscopic Signatures of Deuterated Analogs

DFT calculations are highly effective in predicting vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net For this compound, the substitution of hydrogen with deuterium in the valeroyl chain leads to predictable changes in its spectroscopic signatures.

In infrared spectroscopy, the C-D stretching vibrations will appear at significantly lower frequencies (around 2100-2200 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹) due to the heavier mass of deuterium. libretexts.org DFT frequency calculations can accurately predict these isotopic shifts.

Similarly, in ¹H NMR spectroscopy, the signals corresponding to the deuterated positions will be absent. In ¹³C NMR, the carbons bonded to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling and a slight upfield shift, known as an isotope shift. nih.gov DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the magnetic shielding tensors and predict the chemical shifts of both the parent compound and its deuterated analog with good accuracy. nih.govyoutube.com

Table 2: Predicted Vibrational Frequencies for Key Modes in 4'-Bromovalerophenone and its Deuterated Analog
Vibrational Mode4'-Bromovalerophenone (cm⁻¹)This compound (cm⁻¹)Isotopic Shift (cm⁻¹)
C=O Stretch16851683-2
Aromatic C-H Stretch308030800
Aliphatic C-H Stretch2958--
Aliphatic C-D Stretch-2210-

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

Modeling Behavior in Different Environments Relevant to Research Applications

For a compound like this compound, which may be used as an internal standard or a tracer in biological systems, understanding its behavior in different environments (e.g., aqueous solution, lipid bilayers) is crucial. MD simulations can model the solvation of the molecule, revealing how water molecules arrange around its hydrophobic and hydrophilic parts. In a more complex environment, such as a cell membrane model, MD can simulate the partitioning and orientation of the molecule within the lipid bilayer. These simulations provide insights into its bioavailability and potential interactions with biological macromolecules. The results can inform the design of drug delivery systems and help interpret experimental data. frontiersin.orgmdpi.com

Quantum Chemical Approaches to Kinetic Isotope Effects

The replacement of an atom with its isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org The KIE is a powerful tool for elucidating reaction mechanisms. princeton.edu Deuterium KIEs (kH/kD) are particularly informative because the mass of deuterium is twice that of protium, leading to significant effects.

Transition State Characterization and Reaction Barrier Calculations

Quantum chemical methods, particularly DFT, can be used to model the potential energy surface of a reaction and locate the transition state (the saddle point between reactants and products). github.ioyoutube.comyoutube.comyoutube.com By calculating the vibrational frequencies of the reactant and the transition state for both the undeuterated and deuterated species, the zero-point energies (ZPEs) can be determined.

The C-H bond has a higher ZPE than a C-D bond. If this bond is broken or significantly altered in the rate-determining step, the activation energy for the deuterated compound will be higher, leading to a slower reaction rate and a "normal" KIE (kH/kD > 1). Conversely, if the bonding at the isotopic center becomes stiffer in the transition state, an "inverse" KIE (kH/kD < 1) can be observed.

For a reaction involving 4'-Bromovalerophenone, such as the reduction of the carbonyl group, theoretical calculations can predict the KIE. By modeling the transition state of the hydride attack on the carbonyl carbon, and performing frequency calculations for both 4'-Bromovalerophenone and this compound (if deuteration is at the α-position), the difference in activation energies and the resulting KIE can be estimated, providing valuable mechanistic insights. researchgate.net

Table 3: Theoretical Calculation of Primary Deuterium KIE for the α-C-H Bond Cleavage in a Hypothetical Reaction of 4'-Bromovalerophenone
Parameter4'-Bromovalerophenone (H)4'-Bromovalerophenone-d1 (D) at α-position
ZPE of Reactant (kcal/mol)150.5149.3
ZPE of Transition State (kcal/mol)145.2144.8
ΔZPE‡ (kcal/mol)-5.3-4.5
Calculated kH/kD~ 6.5

Validation of Experimental KIE Data through Theoretical Models

The validation of experimentally determined Kinetic Isotope Effects (KIEs) through the application of theoretical models is a cornerstone of modern physical organic chemistry. This synergistic approach allows for a deeper understanding of reaction mechanisms by comparing experimentally observed rate changes upon isotopic substitution with computationally predicted values. wikipedia.orgresearchgate.net For a reaction involving 4'-Bromovalerophenone and its deuterated analog, this compound, this validation process provides a powerful tool to elucidate the transition state structure and the nature of bond-breaking and bond-forming events in the rate-determining step.

At its core, the theoretical calculation of KIEs relies on the principles of statistical mechanics and quantum chemistry to model the potential energy surface of a reaction. solubilityofthings.comazoquantum.com The primary KIE, which arises from the isotopic substitution of an atom directly involved in bond cleavage or formation, is predominantly influenced by the difference in zero-point vibrational energies (ZPVE) between the isotopologues in the ground state and the transition state. wikipedia.org Heavier isotopes, such as deuterium, have lower vibrational frequencies and consequently lower ZPVEs. This difference in ZPVE between the C-H and C-D bonds is the principal origin of the primary deuterium KIE.

To theoretically validate an experimental KIE for a reaction of 4'-Bromovalerophenone, such as a reduction of the carbonyl group, computational models are employed to locate the transition state structure. Density Functional Theory (DFT) is a commonly utilized quantum chemical method for this purpose due to its balance of accuracy and computational cost. researchgate.netdtu.dk The process involves the following key steps:

Geometry Optimization: The three-dimensional structures of the reactants (4'-Bromovalerophenone and the reducing agent) and the transition state are optimized to find the lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are then performed on the optimized structures. For the reactants, all calculated frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of the C-H or C-D bond being broken).

Zero-Point Energy Calculation: The ZPVE for each species is calculated by summing the energies of all vibrational modes.

KIE Calculation: The theoretical KIE is then calculated using the ZPVEs of the light (H) and heavy (D) isotopologues in the ground state and the transition state.

A hypothetical example of validating experimental KIE data for the reduction of 4'-Bromovalerophenone is presented below. Let us assume the reaction is the reduction of the carbonyl group by a hydride donor, and the deuteration is at the α-position to the carbonyl group (4'-Bromovalerophenone-d2, for a more direct primary KIE).

Table 1: Hypothetical Experimental KIE Data for the Reduction of 4'-Bromovalerophenone

Temperature (°C)Experimental kH/kD
256.8 ± 0.2
505.9 ± 0.2

The experimental data shows a significant primary KIE, suggesting that the C-H bond at the α-position is broken in the rate-determining step. To validate this, a theoretical model of the transition state is constructed.

Table 2: Hypothetical Theoretically Calculated KIE Data for the Reduction of 4'-Bromovalerophenone

Theoretical ModelBasis SetCalculated kH/kD (25 °C)
B3LYP6-31G(d,p)7.1
M06-2Xdef2-TZVP6.9

The close agreement between the experimentally determined KIE (6.8 ± 0.2) and the values predicted by the theoretical models (6.9 - 7.1) would provide strong evidence for the proposed transition state and, by extension, the reaction mechanism. Discrepancies between experimental and theoretical KIEs can point to inaccuracies in the proposed mechanism or the need for a more sophisticated theoretical model, for instance, one that includes quantum tunneling effects, which can be significant for hydrogen transfer reactions. wikipedia.org

Secondary KIEs, which occur when the isotopic substitution is at a position not directly involved in bond breaking or formation, can also be validated through theoretical models. These effects are typically smaller and arise from changes in hybridization or steric environment between the ground state and the transition state. For this compound, where the deuterium atoms are on the valeryl chain, secondary KIEs would be expected. Theoretical calculations can predict the magnitude of these secondary effects, providing further detailed validation of the transition state geometry.

Environmental Fate and Degradation Studies in Abiotic and Controlled Biotic Systems

Abiotic Transformation Processes of Bromovalerophenone Derivatives in Research Models

Abiotic degradation refers to the transformation of a chemical compound through non-biological pathways, primarily hydrolysis and photolysis. These processes are significant in determining the persistence of a compound in aqueous environments and sunlit surface layers of soil and water.

Hydrolysis is a chemical reaction in which a molecule of water reacts with another substance, breaking it down. For bromovalerophenone derivatives, the primary site for hydrolysis is the carbon-bromine (C-Br) bond at the alpha position to the carbonyl group. This α-bromo ketone is susceptible to nucleophilic substitution by water.

The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by a hydroxyl group (-OH), yielding an α-hydroxyketone and hydrobromic acid (HBr). The kinetics of this reaction are influenced by pH, temperature, and the presence of catalysts. In neutral or alkaline media, the rate of hydrolysis for similar α-halo ketones can be significant, while it is generally slower in acidic conditions. examside.com The reaction rate often follows pseudo-first-order kinetics when the concentration of water is in large excess.

Table 1: Illustrative Hydrolysis Rate Constants for a Hypothetical Brominated Ketone under Various Conditions This table presents hypothetical data based on general principles of organic compound hydrolysis to illustrate expected kinetic trends.

ConditionpHTemperature (°C)Pseudo-First-Order Rate Constant (k, s⁻¹)Half-life (t₁/₂)
Acidic4.0251.5 x 10⁻⁷~53 days
Neutral7.0258.0 x 10⁻⁷~10 days
Alkaline9.0253.2 x 10⁻⁶~2.5 days
Neutral, Elevated Temp.7.0402.5 x 10⁻⁶~3.2 days

The primary hydrolysis product, 4'-bromo-2-hydroxyvalerophenone, may undergo further degradation, although it is generally more stable than the parent α-bromo derivative.

Photolytic degradation, or photolysis, is the breakdown of compounds by photons, particularly from ultraviolet (UV) radiation in sunlight. Aromatic ketones, such as bromovalerophenone derivatives, are known to be highly susceptible to photodegradation due to the presence of the carbonyl chromophore, which strongly absorbs UV light. rsc.org

Two primary pathways are anticipated for the photolytic degradation of 4'-Bromovalerophenone:

Cleavage of the Carbon-Bromine Bond: The C-Br bond is relatively weak and can undergo homolytic cleavage upon absorption of UV radiation, generating a bromine radical and an organic radical. This is a common degradation pathway for many brominated organic compounds. nih.govresearchgate.net

Norrish-Type Reactions: The ketone group can undergo characteristic photochemical reactions. A Norrish Type II reaction, if sterically feasible, involves intramolecular abstraction of a gamma-hydrogen (from the propyl chain) by the excited carbonyl oxygen, leading to cleavage of the molecule. Phenyl ketone polymers are known to degrade via this process. rsc.org

These initial reactions create highly reactive intermediates that can subsequently react with oxygen or other molecules to form a variety of degradation products. The rate of photodegradation is dependent on factors such as light intensity, wavelength, and the presence of photosensitizing substances (e.g., dissolved organic matter) in the environment. nih.gov

Table 2: Potential Photolytic Degradation Products of 4'-Bromovalerophenone

Initial ProcessIntermediatePotential Final Product(s)
C-Br Bond HomolysisBromine radical, Valerophenone (B195941) radical4'-Bromobenzoic acid, Valerophenone, Phenolic compounds
Norrish Type II ReactionBiradical intermediate4'-Bromoacetophenone, Propene
Photo-reductionRadical anion4'-Bromophenylpentanol

Microbial Degradation in Model Environmental Compartments

Biotic degradation by microorganisms is a crucial pathway for the removal of organic pollutants from soil and water. The structure of bromovalerophenone, with its alkyl chain and aromatic ring, presents multiple sites for microbial enzymatic attack.

In controlled laboratory studies using soil or water microcosms, the biodegradation of alkyl-substituted aromatic compounds typically proceeds through several well-established pathways. nih.govresearchgate.net While specific studies on 4'-Bromovalerophenone are not available, degradation can be inferred from research on alkylphenols and similar structures. nih.govresearchgate.net

Potential microbial degradation pathways include:

Oxidation of the Alkyl Chain: Microorganisms can initiate degradation by oxidizing the terminal methyl group of the valeroyl chain (ω-oxidation) or other carbons along the chain (subterminal oxidation). This leads to the formation of carboxylic acids and alcohols.

Aromatic Ring Hydroxylation and Cleavage: Aerobic bacteria often utilize oxygenase enzymes to introduce hydroxyl groups onto the aromatic ring, forming catechols or related dihydroxy compounds. mdpi.com This destabilizes the ring, leading to cleavage and the formation of aliphatic acid intermediates that can be funneled into central metabolic pathways like the Krebs cycle.

Dehalogenation: Microbes can remove the bromine atom through either oxidative or reductive mechanisms, a critical step in detoxification.

The combination of these processes would lead to the mineralization of the compound to carbon dioxide, water, and bromide ions.

The presence of nine deuterium (B1214612) atoms on the valerophenone moiety of 4'-Bromovalerophenone-d9 makes it an excellent tool for environmental fate studies. Deuterium is a stable, non-radioactive isotope of hydrogen. clearsynth.com Its use in labeling provides a distinct mass signature that allows for the unambiguous tracking of the parent compound and its transformation products in complex environmental samples. scispace.comnih.gov

When a sample from a microcosm study is analyzed using mass spectrometry (MS), such as Liquid Chromatography-Mass Spectrometry (LC-MS), the deuterated compound and its metabolites can be easily distinguished from the complex background of naturally occurring organic matter. scispace.com Any degradation product that retains the deuterated portion of the molecule will exhibit a characteristic mass shift compared to its non-labeled analog. This technique greatly simplifies the identification of novel metabolites and the elucidation of degradation pathways, as researchers can selectively search for mass spectra showing the isotopic signature of deuterium. clearsynth.comhwb.gov.in

Sorption and Mobility in Environmental Matrices within Controlled Studies

The movement of an organic compound through soil and its partitioning between solid and aqueous phases are governed by sorption processes. For a relatively nonpolar, hydrophobic compound like 4'-Bromovalerophenone, sorption to soil organic matter is expected to be the dominant process controlling its mobility.

The tendency of a compound to sorb to soil is often quantified by the soil-water partition coefficient (Kd), which is the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. For nonpolar organic compounds, this partitioning is strongly correlated with the fraction of organic carbon (f_oc) in the soil. nih.gov Therefore, the organic carbon-normalized sorption coefficient (Koc) is often used as a more universal measure.

Koc = Kd / f_oc

Compounds with high Koc values are strongly sorbed to soil and are less mobile, meaning they are less likely to leach into groundwater. Brominated organic compounds, particularly those with aromatic rings, tend to be hydrophobic and exhibit significant sorption. nih.gov The mobility of this compound in soil is therefore expected to be low to moderate, and inversely related to the organic matter content of the soil. In low-organic-carbon sandy soils, mobility would be higher, whereas in soils rich in organic matter, such as loams and clays, it would be significantly retarded. umich.edu

Table 3: Typical Koc Values for Structurally Related Compounds and Expected Mobility Class

Compound TypeTypical Koc (L/kg)Expected Mobility
Benzene60High
Naphthalene1,300Low to Slight
Chlorobenzene300Moderate
Brominated Diphenyl Ethers (lower brominated)5,000 - 50,000Slight to Immobile
4'-Bromovalerophenone (Estimated)800 - 2,500Low to Moderate

Future Research Directions and Emerging Applications

Development of Novel Deuterated Derivatives for Advanced Analytical Challenges

The utility of 4'-Bromovalerophenone-d9 as an internal standard and analytical tool can be significantly expanded through the strategic development of novel deuterated derivatives. Current research trends focus on creating a broader portfolio of labeled compounds to meet the challenges of complex analytical matrices and trace-level detection.

Key Research Thrusts:

Multi-site Deuteration: The synthesis of derivatives with deuterium (B1214612) atoms at various positions on the molecule can provide a suite of internal standards with slightly different physicochemical properties. This allows for the selection of an optimal standard that perfectly co-elutes with the analyte of interest under specific chromatographic conditions, further minimizing analytical variability. clearsynth.comkcasbio.com

Synthesis of Metabolite Standards: As the parent compound, 4'-Bromovalerophenone, undergoes metabolism, its structure is altered. Future research will likely focus on the synthesis of deuterated versions of its potential metabolites. These labeled metabolites are invaluable for pharmacokinetic studies, enabling accurate quantification of metabolic products in biological samples. nih.gov

Derivatives with Enhanced Ionization Efficiency: For mass spectrometry-based applications, the development of deuterated derivatives with moieties that enhance ionization efficiency is a promising avenue. This could lead to lower limits of detection and improved sensitivity in quantitative assays.

Illustrative Data on Potential Deuterated Derivatives:

Derivative NameDeuteration PositionPotential Application
4'-Bromovalerophenone-d5Phenyl ringInternal standard for aromatic analytes
4'-Bromovalerophenone-d2Alpha-carbon to carbonylMechanistic studies of keto-enol tautomerism
4'-Bromo-5-hydroxyvalerophenone-d9Alkyl chain and hydroxyl groupQuantitation of hydroxylated metabolites

Expansion into New Mechanistic Study Domains and Synthetic Methodologies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. ias.ac.inwikipedia.orgresearchgate.net The unique properties of this compound open up opportunities to explore new mechanistic questions and develop innovative synthetic methods.

Emerging Research Areas:

Kinetic Isotope Effect (KIE) Studies: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a measurable kinetic isotope effect in reactions where this bond is broken or formed in the rate-determining step. chem-station.com By comparing the reaction rates of this compound and its non-deuterated counterpart, researchers can gain deep insights into the transition states of various chemical transformations, such as enolization and reduction reactions. nih.govyoutube.com

Elucidating Reaction Pathways: In complex reaction networks, tracing the fate of the deuterium label in this compound can help to map out competing reaction pathways and identify key intermediates. This is particularly valuable in the study of photochemical reactions and metal-catalyzed cross-coupling reactions where multiple mechanistic possibilities exist. researchgate.net

Development of Novel Deuteration Methodologies: The synthesis of this compound itself can serve as a platform for developing more efficient and selective deuteration methods. colab.wsarizona.edu Research in this area is focused on creating catalysts and reagents that can introduce deuterium into specific molecular positions with high isotopic enrichment and under mild reaction conditions.

Integration with High-Throughput Screening and Automation in Research Laboratories

The demand for accelerated discovery and development cycles in the pharmaceutical and chemical industries is driving the adoption of high-throughput screening (HTS) and laboratory automation. oxfordglobal.comwikipedia.org Deuterated compounds like this compound are well-suited for integration into these automated workflows.

Synergies and Future Applications:

Automated Sample Preparation and Analysis: The use of deuterated internal standards simplifies and streamlines sample preparation for high-throughput analysis. oxfordglobal.com Automated liquid handling systems can be programmed to add a precise amount of this compound to a large number of samples, which are then analyzed by automated LC-MS or GC-MS systems, ensuring high precision and throughput.

High-Throughput Reaction Optimization: In the development of new synthetic methods, automated platforms can perform numerous reactions in parallel under varying conditions. nih.gov By using a deuterated standard for quantitative analysis of the reaction products, researchers can rapidly identify optimal reaction parameters.

HTS for Enzyme and Catalyst Discovery: High-throughput screening assays are instrumental in discovering new enzymes and catalysts. nih.govnih.govdtu.dkcas.cn For reactions involving ketones, this compound can be used as an internal standard to accurately quantify the formation of products across thousands of parallel experiments, enabling the rapid identification of highly active and selective catalysts.

Q & A

Q. What statistical methods are optimal for analyzing dose-response relationships in deuterated compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC50 values. For small sample sizes, apply Bayesian hierarchical models to account for isotopic variability. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. How can open-data principles be reconciled with proprietary constraints in sharing this compound research data?

  • Methodological Answer : Implement de-identification protocols (e.g., removing lab-specific metadata) and deposit raw spectral data in repositories like Zenodo under CC-BY licenses. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) while adhering to institutional IP policies .

Table: Key Analytical Parameters for this compound

ParameterMethodAcceptable RangeReference
Isotopic PurityHigh-Resolution MS≥98% D-incorporation
Thermal StabilityDSC/TGADecomposition >200°C
Solubility (DMSO)UV-Vis Spectroscopy≥50 mg/mL
LogP (Partition Coefficient)Reverse-Phase HPLC2.5–3.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.